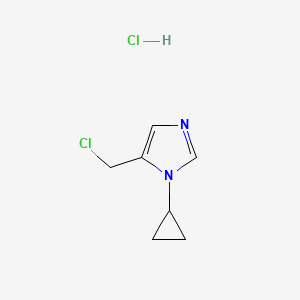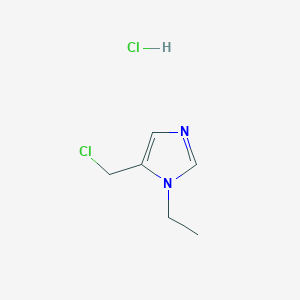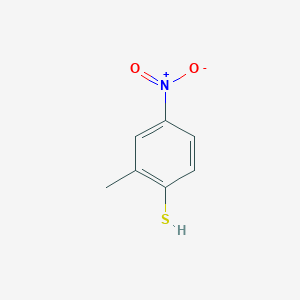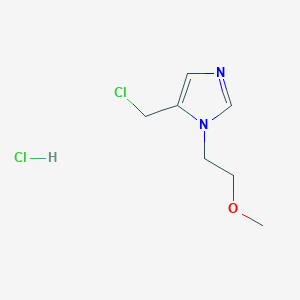
5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride
Vue d'ensemble
Description
5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride, also known as CMIH, is a chemical compound with potential applications in scientific research. CMIH is a derivative of imidazole, a heterocyclic organic compound that contains a five-membered ring with two nitrogen atoms. The chloromethyl and methoxyethyl groups in CMIH make it a versatile compound that can be used in various research applications.
Applications De Recherche Scientifique
Antisense Technology and Oligonucleotides
Antisense technology involves using synthetic oligonucleotides to specifically target and inhibit the expression of disease-related genes. 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride has been investigated for its potential as a building block in the synthesis of modified oligonucleotides. These modified oligonucleotides can be used as therapeutic agents for various diseases, including viral infections and genetic disorders .
Antiviral Agents
The compound’s chloromethyl group can be exploited to design antiviral agents. Researchers have explored its potential against viruses such as cytomegalovirus (CMV). By modifying the imidazole ring, it may be possible to enhance its antiviral activity .
Chemical Biology and Enzyme Inhibition
Imidazole derivatives are known to interact with enzymes due to their structural similarity to histidine. Researchers have investigated the inhibitory effects of 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride on specific enzymes. Understanding these interactions can lead to the development of enzyme inhibitors for therapeutic purposes .
Macugen (Pegaptanib) Derivatives
Macugen (pegaptanib) is an FDA-approved oligonucleotide-based therapeutic for wet age-related macular degeneration (AMD). Interestingly, 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride has been used as a precursor in the synthesis of modified oligonucleotides similar to Macugen. These derivatives may have potential applications in treating AMD and other ocular diseases .
Chemical Synthesis and Medicinal Chemistry
The compound’s chloromethyl group provides a reactive site for further functionalization. Medicinal chemists can use it as a starting material to synthesize novel compounds with specific pharmacological properties. By modifying the imidazole moiety, researchers can explore new drug candidates .
Radiolabeling and Imaging Agents
Imidazole derivatives have been employed as radiolabeling agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Researchers have investigated the potential of 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride as a precursor for radiolabeled compounds used in molecular imaging .
Propriétés
IUPAC Name |
5-(chloromethyl)-1-(2-methoxyethyl)imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O.ClH/c1-11-3-2-10-6-9-5-7(10)4-8;/h5-6H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRMMNDHPKXYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC=C1CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3142037.png)
![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B3142048.png)
![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B3142049.png)
![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)


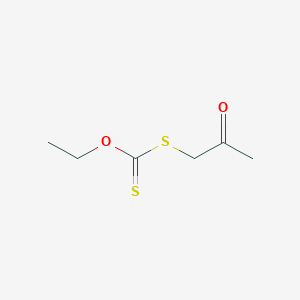
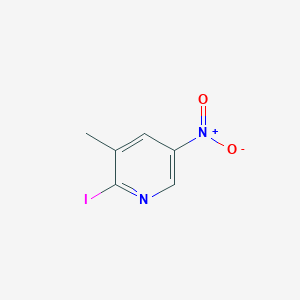

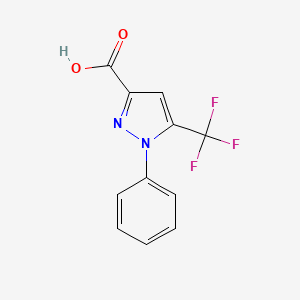
![5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3142097.png)
